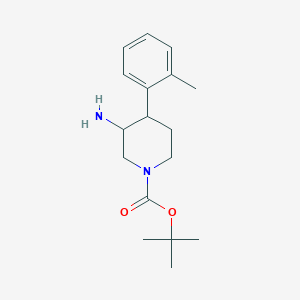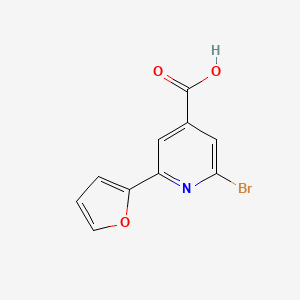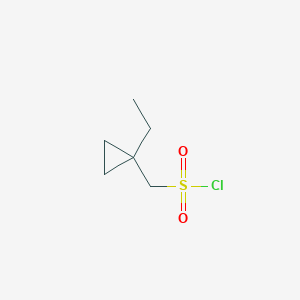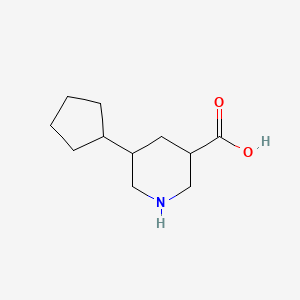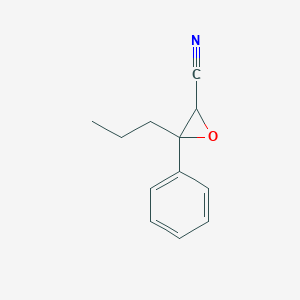
3-Phenyl-3-propyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO It is characterized by the presence of an oxirane ring, a phenyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propyloxirane-2-carbonitrile typically involves the reaction of a phenyl-substituted epoxide with a nitrile compound under controlled conditions. One common method includes the use of phenylpropanol and cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes the purification of the final product using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide, leading to the formation of azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium azide in dimethyl sulfoxide at 60°C.
Major Products
Oxidation: Phenylpropanoic acid derivatives.
Reduction: Phenylpropylamine derivatives.
Substitution: Azido-phenylpropane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is exploited in biochemical assays and drug development to study enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-2-oxirane-2-carbonitrile: Similar structure but with different substitution patterns on the oxirane ring.
3-Phenyl-3-methyloxirane-2-carbonitrile: Contains a methyl group instead of a propyl group, leading to different chemical properties.
3-Phenyl-3-butoxirane-2-carbonitrile: Contains a butyl group, which affects its reactivity and applications.
Uniqueness
3-Phenyl-3-propyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group enhances its stability, while the nitrile group provides a site for further chemical modifications.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-phenyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-8-12(11(9-13)14-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |
InChI-Schlüssel |
OKGDMFPQEDSHQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(O1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
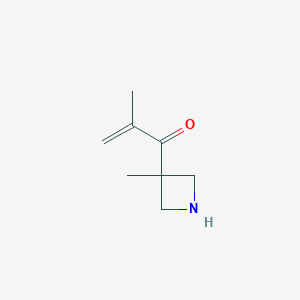
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
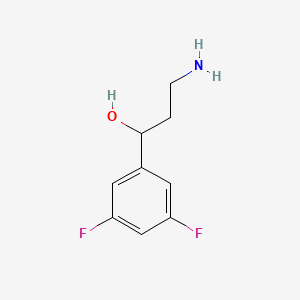

![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
